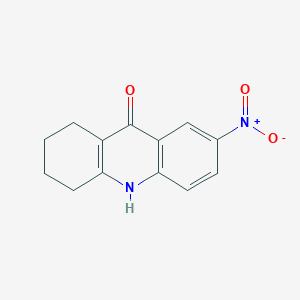

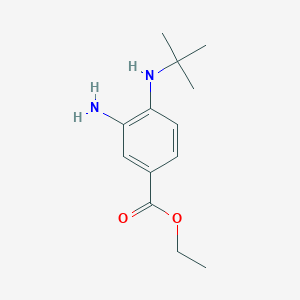

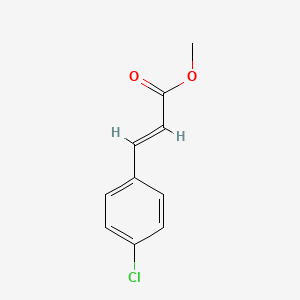

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically include the compound’s systematic name, any common names, and its classification (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学研究应用

Detection and Biological Activity

Recent research has explored the detection of nitroxyl (HNO) using a prefluorescent probe related to acridine compounds. Nitroxyl has shown significant biological activity, particularly as a potential treatment for cardiac failure. The probe, TEMPO-9-AC, demonstrates the ability to detect HNO in aqueous solutions, distinguishing it from nitric oxide (NO) through a hydrogen abstraction reaction. This highlights the importance of acridine derivatives in studying reactive nitrogen species in biological systems (Cline & Toscano, 2011).

Material Science Applications

In the field of materials science, acridine derivatives have been investigated for their potential in creating thermally stable and insensitive π-conjugated energetic materials. By substituting one nitro group in FOX-7 with a nitrogen-rich heterocyclic ring, researchers have developed compounds that enhance thermal stability and sensitivity. This study showcases the role of acridine structures in designing advanced materials for energetic applications (Tang et al., 2020).

Synthetic Methodology

Acridine derivatives also play a crucial role in synthetic chemistry, as demonstrated by the development of novel synthetic routes. For instance, a sustainable approach to synthesizing acridin-9-(10H)-ones with an embedded m-terphenyl moiety has been reported, utilizing a Ce(IV)-catalyzed three-component reaction. This methodology emphasizes the utility of acridine frameworks in constructing complex molecules efficiently, contributing to the advancement of synthetic organic chemistry (Rocchi et al., 2020).

Coordination Chemistry and Supramolecular Assemblies

The coordination chemistry of acridine derivatives has been explored to engineer supramolecular frameworks. Compounds combining acridine with coordination compounds have been synthesized and characterized, demonstrating their potential in creating materials with unique magnetic and luminescence properties. Such research indicates the versatility of acridine derivatives in forming complex structures with potential applications in sensing, magnetic materials, and light-emitting devices (Eshtiagh-hosseini et al., 2014).

安全和危害

This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with its use.

未来方向

This would involve looking at potential future research directions, such as new synthesis methods, applications, or areas of study.

I hope this general approach is helpful. If you have specific questions about any of these areas, feel free to ask!

属性

IUPAC Name |

7-nitro-2,3,4,10-tetrahydro-1H-acridin-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13-9-3-1-2-4-11(9)14-12-6-5-8(15(17)18)7-10(12)13/h5-7H,1-4H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOULSGQSNUDFEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-nitro-1,3,4,10-tetrahydroacridin-9(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)